molecular formula C16H18N4O4 B2832531 3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396760-45-4

3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2832531
CAS No.: 1396760-45-4
M. Wt: 330.344
InChI Key: XQSUQUTYSLHRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a morpholine ring, a phenyl group, and a tetrahydropyrimidine core, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core, which can be achieved through a Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

  • Step 1: Biginelli Reaction

      Reactants: Aldehyde, β-keto ester, urea

      Conditions: Acidic catalyst (e.g., HCl), reflux

      Product: Dihydropyrimidinone

  • Step 2: Methylation

      Reactants: Dihydropyrimidinone, methylating agent (e.g., methyl iodide)

      Conditions: Base (e.g., K2CO3), solvent (e.g., acetone)

      Product: 3-Methyl-dihydropyrimidinone

  • Step 3: Amide Formation

      Reactants: 3-Methyl-dihydropyrimidinone, 4-morpholinophenylamine

      Conditions: Coupling agent (e.g., EDCI), solvent (e.g., DMF)

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the tetrahydropyrimidine ring.

      Reagents: Oxidizing agents such as KMnO4 or CrO3

      Products: Corresponding carboxylic acid derivatives

  • Reduction: : Reduction reactions can target the carbonyl groups within the compound.

      Reagents: Reducing agents like NaBH4 or LiAlH4

      Products: Alcohol derivatives

  • Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions.

      Reagents: Halogens, nitrating agents

      Products: Halogenated or nitrated derivatives

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium

    Reduction: NaBH4 in methanol or ethanol

    Substitution: Br2 in CCl4 for bromination, HNO3 for nitration

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a valuable tool in the design of drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for incorporation into polymers and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thus modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(4-piperidinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 3-Methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 3-Methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-thioamide

Uniqueness

Compared to similar compounds, 3-methyl-N-(4-morpholinophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific structural features, such as the presence of a morpholine ring and a carboxamide group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-N-(4-morpholin-4-ylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-19-15(22)13(10-17-16(19)23)14(21)18-11-2-4-12(5-3-11)20-6-8-24-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,23)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSUQUTYSLHRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.